molecular formula C10H14ClN3 B596926 3-Chloro-4-(piperazin-1-yl)aniline CAS No. 1225221-12-4

3-Chloro-4-(piperazin-1-yl)aniline

Cat. No.: B596926
CAS No.: 1225221-12-4
M. Wt: 211.693
InChI Key: AYFVRBCMOJCHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(piperazin-1-yl)aniline is an organic compound that features a piperazine ring attached to an aniline moiety with a chlorine substituent at the third position. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(piperazin-1-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting their activity. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperazin-1-yl)aniline typically involves the reaction of 3-chloroaniline with piperazine. One common method includes the nucleophilic substitution reaction where 3-chloroaniline is reacted with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the cyclization of aniline intermediates with bis(2-chloroethyl)amine hydrochloride to obtain the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines and piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Chloro-4-(piperazin-1-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can act as a ligand for serotonin and dopamine receptors, influencing neurotransmitter activity in the central nervous system. This interaction can modulate various signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(piperazin-1-yl)aniline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

3-chloro-4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVRBCMOJCHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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